(5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
The compound (5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone class, characterized by a planar heterocyclic core (thiazolidin-4-one) conjugated with a pyrazole-substituted benzylidene group. Key structural features include:
- Z-configuration at the C5 methylene group, critical for maintaining planarity and π-π stacking interactions.
- 3-Isobutyl substituent on the thiazolidinone nitrogen, enhancing lipophilicity and steric bulk.
- Pyrazole-phenyl hybrid moiety at the benzylidene position, with a 2-methyl-4-propoxyphenyl group introducing electronic and steric modulation .
Synthesis protocols for analogous compounds (e.g., ) suggest this compound is likely prepared via Knoevenagel condensation between 3-isobutyl-2-thioxothiazolidin-4-one and a pre-synthesized pyrazole carbaldehyde derivative under basic conditions (e.g., K₂CO₃ in aqueous/organic solvent) .
Eigenschaften
Molekularformel |
C27H29N3O2S2 |
|---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h6-12,14-15,17-18H,5,13,16H2,1-4H3/b24-15- |
InChI-Schlüssel |
SVMYFOAZASDKFP-IWIPYMOSSA-N |
Isomerische SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Synthesis of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a halogenated carbonyl compound.
Coupling reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Reaktionstypen
(5Z)-3-Isobutyl-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Pyrazol- oder Thiazolidinonringen.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Thiole, reduzierte Thiazolidinon-Derivate.
Substitutionsprodukte: Halogenierte oder alkylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Isobutyl-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise spezifische Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, und so seine therapeutischen Wirkungen ausüben.
Wirkmechanismus
The mechanism of action of (5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and its closest analogues:
Key Observations:
R1 Substituent Effects: Alkoxy Groups: Propoxy (target) vs. isopropoxy () vs. isobutoxy () alter steric bulk and electron-donating capacity. Propoxy’s linear chain may enhance solubility compared to branched isopropoxy/isobutoxy.
R2 Substituent Effects :
Pharmacological and Physicochemical Hypotheses
Biologische Aktivität
(5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that incorporates a thiazolidinone ring and a pyrazole moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's unique arrangement of functional groups may lead to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 519.7 g/mol. The IUPAC name provides insight into its structural components, highlighting the thiazolidinone and pyrazole functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C29H33N3O2S2 |
| Molecular Weight | 519.7 g/mol |
| IUPAC Name | (5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Thiazolidinone Ring: This moiety may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.
Pyrazole Moiety: Known for its ability to bind to proteins, the pyrazole part of the molecule might affect signaling pathways crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our compound were tested against human breast cancer cell lines (MCF-7) and demonstrated promising results:
These findings suggest that the compound may have similar or enhanced cytotoxic properties compared to established chemotherapeutics like cisplatin.
Anti-inflammatory Properties
The thiazolidinone structure is often associated with anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This could make the compound a candidate for further studies in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into related compounds indicate potential antimicrobial effects against various pathogens. The presence of both thiazolidinone and pyrazole rings suggests that this compound may disrupt microbial cell wall synthesis or interfere with metabolic processes.
Case Studies and Research Findings
A review of literature highlights several studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation: A series of novel thiazolidinone derivatives were synthesized and screened for anticancer activity, showing effective inhibition of cell viability in vitro .
- Structure-Activity Relationship (SAR): Research indicates that modifications on the pyrazole ring significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .
- Molecular Docking Studies: Computational studies have shown favorable binding interactions between pyrazole derivatives and target proteins involved in cancer progression, supporting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
